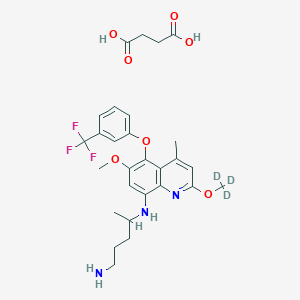

Tafenoquine-d3 Succinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₈H₃₁D₃F₃N₃O₇ |

|---|---|

Molecular Weight |

584.6 |

Synonyms |

N4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine-d3; Tafenoquine-d3; WR 238605-d3; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Derivatization of Tafenoquine D3 Succinate

Strategies for Regioselective Deuterium (B1214612) Incorporation into the Tafenoquine (B11912) Core Structure

The defining feature of Tafenoquine-d3 Succinate (B1194679) is the presence of three deuterium atoms on one of the methoxy (B1213986) groups of the quinoline (B57606) core. This requires a synthetic strategy that allows for the precise and efficient introduction of the deuterated methyl group.

Precursor Synthesis and Advanced Deuteration Techniques

The regioselective introduction of a trideuteromethoxy (-OCD₃) group into the Tafenoquine scaffold is typically achieved through the methylation of a hydroxylated precursor with a deuterated methylating agent. One plausible synthetic route involves the preparation of a key intermediate, 5-chloro-2-hydroxy-6-methoxy-4-methyl-8-nitroquinoline. This precursor, which possesses a hydroxyl group at the C-2 position, is pivotal for the specific placement of the deuterium label.

The deuteration is then accomplished via a Williamson ether synthesis. The hydroxyl group of the precursor is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking a deuterated methylating agent such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄). This reaction results in the formation of 5-chloro-2-(methoxy-d₃)-6-methoxy-4-methyl-8-nitroquinoline, with the deuterium label precisely installed at the desired C-2 methoxy position.

Subsequent steps in the synthesis would follow established routes for non-deuterated Tafenoquine, involving the substitution of the C-5 chloro group with 3-(trifluoromethyl)phenol, reduction of the nitro group at C-8 to an amine, and finally, the alkylation of this amino group with the appropriate side chain to yield the deuterated Tafenoquine free base. newdrugapprovals.orgresearchgate.net

Table 1: Key Reagents in the Synthesis of Tafenoquine-d3

| Precursor | Deuterating Agent | Product of Deuteration |

|---|---|---|

| 5-chloro-2-hydroxy-6-methoxy-4-methyl-8-nitroquinoline | Iodomethane-d₃ (CD₃I) | 5-chloro-2-(methoxy-d₃)-6-methoxy-4-methyl-8-nitroquinoline |

Optimization of Isotopic Labeling Efficiency

The efficiency of the isotopic labeling process is paramount to ensure a high percentage of deuterium incorporation in the final product. Several factors can be optimized to maximize this efficiency. The isotopic purity of the deuterated methylating agent is a primary consideration; a reagent with an isotopic purity of ≥99% is typically used.

Reaction conditions such as the choice of base, solvent, and temperature also play a crucial role. A strong, non-nucleophilic base is often employed to ensure complete deprotonation of the hydroxyl precursor without competing side reactions. The solvent should be inert to the reaction conditions and capable of dissolving both the precursor and the reagents. Temperature and reaction time are optimized to drive the reaction to completion, thereby maximizing the yield of the deuterated intermediate. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the determination of the optimal reaction endpoint.

Chemical Conversion to the Succinate Salt Form

Once the deuterated Tafenoquine free base is synthesized and purified, it is converted to its succinate salt to improve its stability and facilitate its formulation. This is a straightforward acid-base reaction where the Tafenoquine-d₃ free base is treated with succinic acid. newdrugapprovals.org

The reaction is typically carried out by dissolving the free base in a suitable organic solvent, such as ethanol (B145695) or a mixture of acetonitrile (B52724) and methanol (B129727), followed by the addition of a solution of succinic acid in the same or a compatible solvent. newdrugapprovals.org The Tafenoquine-d3 Succinate salt, being less soluble in the solvent system, precipitates out of the solution and can be collected by filtration. The resulting solid is then washed with a cold solvent to remove any unreacted starting materials and dried under a vacuum.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound is critical to ensure that the final product is free of impurities, including any remaining non-deuterated or partially deuterated species. A combination of chromatographic and crystallization techniques is employed to achieve high purity.

Initially, the crude product may be subjected to column chromatography on silica (B1680970) gel to separate the desired deuterated compound from any side products and unreacted starting materials. Following chromatographic purification, recrystallization is a powerful technique for further purification and for obtaining a crystalline solid form of the succinate salt. The choice of solvent for recrystallization is crucial; a solvent system is selected in which the this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC). newdrugapprovals.org

Analytical Methodologies for Confirming Deuterium Labeling and Compound Identity

High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the isotopic purity of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between the deuterated and non-deuterated forms of the molecule. The molecular weight of Tafenoquine-d3 is three mass units higher than that of non-deuterated Tafenoquine, a difference that is readily detectable by HRMS.

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium label. tga.gov.auyoutube.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to determine which parts of the molecule contain the deuterium atoms. For Tafenoquine-d3, the fragment ion containing the C-2 methoxy group would exhibit a mass shift of +3 compared to the corresponding fragment from non-deuterated Tafenoquine.

Table 2: Predicted Mass-to-Charge Ratios (m/z) of Tafenoquine and Tafenoquine-d3 Fragment Ions

| Fragment Ion | Tafenoquine (m/z) | Tafenoquine-d3 (m/z) | Mass Shift |

|---|---|---|---|

| [M+H]⁺ | 464.2156 | 467.2343 | +3 |

| Fragment containing the C-2 methoxy group | Varies | Varies | +3 |

In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the structure of the molecule. In the ¹H NMR spectrum of Tafenoquine-d3, the signal corresponding to the methoxy protons at the C-2 position would be absent or significantly diminished, providing clear evidence of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for confirming the successful and site-specific incorporation of deuterium atoms in this compound. By comparing the NMR spectra of the deuterated compound with that of its non-deuterated counterpart, the precise location and extent of deuteration can be determined.

1H NMR Spectroscopy:

The most direct evidence of successful deuteration comes from 1H NMR spectroscopy. The signals corresponding to the protons of the targeted methoxy group in unlabeled tafenoquine would be absent or significantly reduced in the 1H NMR spectrum of this compound.

In unlabeled Tafenoquine, the two methoxy groups (at positions 2 and 6) would each show a singlet in the 1H NMR spectrum, typically in the range of 3.8-4.0 ppm. blogspot.com

In the spectrum of this compound, the signal for one of these methoxy groups would disappear, confirming the replacement of protons with deuterium atoms. The other methoxy group's proton signal would remain, serving as an internal reference.

2H (Deuterium) NMR Spectroscopy:

2H NMR spectroscopy can be used to directly observe the incorporated deuterium atoms. A signal would be expected in the 2H NMR spectrum at a chemical shift corresponding to the position of the deuterated methoxy group. This provides unambiguous proof of deuteration.

13C NMR Spectroscopy:

13C NMR spectroscopy also provides valuable information. The carbon atom of the deuterated methoxy group will exhibit a different signal compared to a protonated methoxy group.

The signal for the 13C of the -OCD3 group will appear as a multiplet due to coupling with the deuterium atoms (which have a spin I=1).

There will also be a slight isotopic shift in the 13C chemical shift compared to the corresponding carbon in the unlabeled compound.

Table 2.4.2: Expected NMR Spectral Data Comparison

| Nucleus | Unlabeled Tafenoquine (Expected) | Tafenoquine-d3 (Expected) | Observation |

|---|---|---|---|

| 1H | Singlet at ~3.8-4.0 ppm for OCH3 | Absence of one OCH3 singlet | Confirmation of H replacement by D |

| 2H | No signal | Signal at ~3.8-4.0 ppm | Direct detection of deuterium |

Research into Synthetic Impurities and By-products of this compound

The synthesis of any pharmaceutical compound, including isotopically labeled ones, can lead to the formation of impurities and by-products. For this compound, these can originate from the general synthetic route of tafenoquine as well as from the specific isotopic labeling step.

Potential Impurities from the General Tafenoquine Synthesis:

The synthesis of the tafenoquine scaffold is a multi-step process, and impurities can arise at various stages. These can include:

Starting material residues: Unreacted starting materials or reagents from earlier steps.

Intermediates: Incomplete conversion of intermediates to the next step in the sequence.

Positional isomers: Incorrect substitution patterns on the quinoline ring.

Over- or under-alkylated products: Variations in the side chain attached at the 8-position.

Degradation products: Formation of degradation products due to harsh reaction conditions.

Potential Impurities and By-products from the Deuteromethylation Step:

The isotopic derivatization step can introduce specific impurities:

Incomplete Deuteration: The most common impurity would be the presence of unlabeled or partially deuterated tafenoquine (Tafenoquine-d0, -d1, or -d2). This can occur if the deuteromethylation reaction does not go to completion. The level of this impurity is a critical measure of the isotopic purity of the final product.

By-products of the Methylating Agent: The deuterated methylating agent itself can be a source of impurities or can lead to by-products. For example, if using CD3I, residual iodine-containing compounds might be present.

Side Reactions: The strong bases often used in methylation reactions can potentially catalyze other reactions in the molecule if not carefully controlled, leading to unexpected by-products.

Analytical Techniques for Impurity Profiling:

A combination of analytical techniques is essential for the detection, identification, and quantification of these impurities:

High-Performance Liquid Chromatography (HPLC): Used to separate the main compound from its impurities.

Mass Spectrometry (MS): Used to identify the molecular weights of the impurities, which is particularly useful for distinguishing between deuterated and non-deuterated species.

NMR Spectroscopy: Can provide detailed structural information about the impurities.

Table 2.5.1: Common Potential Impurities in this compound Synthesis

| Impurity Type | Potential Source | Analytical Detection Method |

|---|---|---|

| Unlabeled Tafenoquine | Incomplete deuteromethylation | HPLC, Mass Spectrometry |

| Partially Deuterated Tafenoquine | Incomplete deuteromethylation | Mass Spectrometry |

| Positional Isomers | Non-specific reactions in quinoline synthesis | HPLC, NMR |

| Precursor Molecules | Incomplete reaction | HPLC |

Advanced Analytical Methodologies Utilizing Tafenoquine D3 Succinate

Role of Tafenoquine-d3 Succinate (B1194679) as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

Tafenoquine-d3 Succinate is instrumental in the accurate quantification of tafenoquine (B11912) in complex biological samples such as blood, plasma, and urine. Its utility as an SIIS is rooted in its near-identical physicochemical properties to the unlabeled analyte, Tafenoquine. The incorporation of three deuterium (B1214612) atoms results in a mass shift that is readily distinguishable by a mass spectrometer, without significantly altering its chromatographic retention time or extraction recovery. This allows this compound to effectively mimic the behavior of Tafenoquine throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.

Principles of Stable Isotope Dilution Mass Spectrometry in Drug Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. This "isotope spike," in this case, this compound, serves as an internal standard. The fundamental principle of SIDMS is the measurement of the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard.

Because the analyte and the internal standard are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification. This method is considered a definitive analytical technique due to its high accuracy and reliability.

Advantages of Deuterated Internal Standards in Complex Biological Matrices

The use of deuterated internal standards like this compound offers several distinct advantages in the analysis of drugs in complex biological matrices:

Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects. This allows for the accurate correction of these effects, ensuring precise measurements.

Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.

Reliable Quantification: The ability to correct for various sources of error ensures that the measured concentration of the analyte is a true reflection of its actual concentration in the sample.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

The development of a robust UHPLC-MS/MS method for the quantification of Tafenoquine using this compound as an internal standard involves the careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and speed of analysis.

Optimization of Chromatographic Separation Parameters for Tafenoquine and Related Analytes

Effective chromatographic separation is crucial for resolving the analyte of interest from other sample components, thereby minimizing matrix effects and ensuring accurate quantification. For the analysis of Tafenoquine and its metabolites, reversed-phase UHPLC is commonly employed.

One validated method utilized a Waters Atlantis T3 column with a gradient elution of 0.1% formic acid in water and acetonitrile (B52724) at a flow rate of 0.5 mL per minute for the analysis of Tafenoquine and its 5,6-orthoquinone metabolite in blood and plasma. For urine analysis, the mobile phase was modified to methanol (B129727) containing 0.1% formic acid. The selection of the stationary phase, mobile phase composition, gradient profile, and flow rate are all critical parameters that are optimized to achieve sharp peak shapes, good resolution between analytes, and a short run time. For instance, in one study, the retention times for the 5,6-orthoquinone metabolite, the stable isotope-labeled Tafenoquine (SIL-TQ), and Tafenoquine were 1.6, 2.0, and 2.0 minutes, respectively, in plasma and blood.

| Parameter | Condition for Blood/Plasma Analysis | Condition for Urine Analysis |

| Column | Waters Atlantis T3 | Waters Atlantis T3 |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Gradient | Optimized for separation of analytes | Optimized for separation of analytes |

Development of Mass Spectrometric Detection Parameters (Ionization, Fragmentation)

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalysis. The development of these parameters involves optimizing the ionization source conditions and the fragmentation of the analyte and internal standard.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Tafenoquine. Optimization of ESI parameters such as capillary voltage, source temperature, and gas flows is essential to maximize the generation of the protonated molecular ion [M+H]+.

Fragmentation: Tandem mass spectrometry (MS/MS) is employed for its high selectivity. This involves the selection of a specific precursor ion (the protonated molecule) and its fragmentation into characteristic product ions through collision-induced dissociation (CID). The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces interferences.

For Tafenoquine, the MS/MS spectra show key fragments that can be used for quantification. For example, predicted and observed key fragments for Tafenoquine include m/z 379.13, 447.19, and 391.13. The fragmentation patterns are carefully studied to select the most intense and stable fragment ions for the MRM transitions, ensuring the highest sensitivity and specificity of the assay.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |

| Tafenoquine (TQ) | 464.2 | 379.13 | 447.19 | 391.13 |

| 5,6-orthoquinone tafenoquine (5,6-OQTQ) | 478.2 | 287.14 | 259.14 | 219.08 |

| Tafenoquine-d3 (SIL-TQ) | 467.2 | - | - | - |

Note: Specific product ions for Tafenoquine-d3 would be selected based on its fragmentation pattern, which is expected to be similar to Tafenoquine with a mass shift.

Assessment and Mitigation of Matrix Effects in Quantitative Assays

Matrix effects, the alteration of ionization efficiency due to co-eluting endogenous components, are a significant challenge in bioanalysis. The assessment and mitigation of these effects are critical for ensuring the accuracy and reliability of quantitative assays.

Assessment: The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively. In the analysis of Tafenoquine, the matrix effect was found to be between 86% and 104% in plasma and urine, which is within acceptable limits. However, significant signal suppression (64 ± 9%) was observed for the low-quality control of the 5,6-orthoquinone metabolite in blood, precluding its validation in that matrix.

Mitigation Strategies:

Effective Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove a significant portion of the interfering matrix components. For Tafenoquine analysis, a simple acetonitrile protein precipitation has been shown to be effective for plasma and blood samples.

Chromatographic Separation: Optimizing the UHPLC method to achieve chromatographic separation of the analyte from the interfering components is a primary strategy to minimize matrix effects.

Use of a Stable Isotope-Labeled Internal Standard: As previously discussed, a co-eluting SIIS like this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization. However, this approach is limited by the sensitivity of the assay.

By systematically addressing these aspects of method development, a robust and reliable UHPLC-MS/MS assay can be established for the accurate quantification of Tafenoquine in various biological matrices, with this compound playing a pivotal role in ensuring the quality of the analytical data.

Method Validation Parameters for Bioanalytical Assays Employing this compound

In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard (IS) is the gold standard for quantification by liquid chromatography-mass spectrometry (LC-MS). This compound, as a deuterated analog of Tafenoquine Succinate, serves this exact purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps. kcasbio.comscispace.com The validation of analytical methods using this compound as an internal standard is a rigorous process governed by international guidelines to ensure the reliability, reproducibility, and accuracy of the generated data. nih.gov

Evaluation of Selectivity and Specificity

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.

In modern ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assays for tafenoquine, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. nih.gov The UHPLC column separates tafenoquine from other matrix components based on their physicochemical properties, with distinct retention times observed for tafenoquine, its metabolites, and the internal standard, this compound. nih.gov The subsequent detection by tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides an additional layer of specificity. This technique monitors a specific precursor-to-product ion transition that is unique to the analyte and the internal standard.

Validation studies confirm selectivity by analyzing at least six different blank lots of the biological matrix (e.g., plasma, blood, urine) to check for interferences at the retention time of tafenoquine and its internal standard. nih.gov Research has shown that in validated methods for tafenoquine, no significant peaks interfered with its quantification in chromatograms of blank human blood, plasma, or urine. nih.gov

Furthermore, forced degradation studies are conducted to demonstrate specificity against potential degradation products. ijpsdronline.comijpsdronline.com In these studies, tafenoquine is subjected to stress conditions such as acid, base, oxidation, heat, and light. ijpsdronline.comijpsdronline.com The analytical method must be able to separate the intact tafenoquine peak from any peaks corresponding to degradation products, proving its stability-indicating nature. ijpsdronline.comijpsdronline.com

Determination of Linearity, Calibration Range, and Sensitivity (LLOQ)

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For tafenoquine, highly sensitive UHPLC-MS/MS methods have been developed with LLOQs that are suitable for clinical pharmacokinetic studies. nih.govnih.gov The calibration range is established by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. The response (peak area ratio of the analyte to the internal standard, this compound) is plotted against the nominal concentration, and a regression analysis is performed. A correlation coefficient (r²) value of ≥0.99 is typically required to demonstrate good linearity. nih.gov

The table below summarizes the calibration range and LLOQ from a validated UHPLC-MS/MS method for tafenoquine in various biological matrices. nih.gov

| Biological Matrix | Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |

|---|---|---|---|

| Human Plasma | Tafenoquine | 1 - 1200 | 1 |

| Human Blood | Tafenoquine | 1 - 1200 | 1 |

| Human Urine | Tafenoquine | 10 - 1000 | 10 |

Assessment of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true (nominal) concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Both accuracy and precision are evaluated at multiple concentration levels, typically including the LLOQ and low, medium, and high-quality control (QC) samples. europa.eu The assessments are performed both within a single analytical run (intra-day or within-run) and across different runs on different days (inter-day or between-run). europa.euresearchgate.net According to regulatory guidelines, the mean concentration should be within ±15% of the nominal value for accuracy, except at the LLOQ, where it should be within ±20%. europa.eu For precision, the coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where a %CV of up to 20% is acceptable. europa.eu

Validated LC-MS/MS methods for tafenoquine utilizing a deuterated internal standard demonstrate excellent accuracy and precision. nih.gov

| Parameter | Matrix | Concentration Level | Acceptance Criteria | Reported Finding |

|---|---|---|---|---|

| Inter-assay Precision | Blood | LLOQ (1 ng/mL) | ≤ 20% CV | 9.9% CV nih.gov |

| Inter-assay Precision | Plasma | LLOQ (1 ng/mL) | ≤ 20% CV | 8.2% CV nih.gov |

| Inter-assay Precision | Urine | LLOQ (10 ng/mL) | ≤ 20% CV | 8.2% CV nih.gov |

| Between-run Accuracy | Plasma | 2 - 500 ng/mL | within ± 15% | Generally within ± 4% of nominal nih.gov |

| Between-run Precision | Plasma | ≥ 2 ng/mL | ≤ 15% RSD | < 7% RSD nih.gov |

Research on the Stability of this compound in Analytical Solutions and Preclinical Biological Matrices

Stability evaluations are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of tafenoquine and, by extension, its deuterated internal standard is assessed under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles. Tafenoquine has been shown to be stable in human plasma after three complete freeze-thaw cycles. nih.gov Similarly, studies in blood, plasma, and urine showed less than 15% variation after three cycles. nih.gov

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time. Tafenoquine was found to be stable in blood, plasma, and urine for at least four hours at 25°C. nih.gov

Autosampler Stability: This confirms that the processed samples remain stable while waiting for injection in the autosampler. Tafenoquine demonstrated stability for 24 hours at 8°C in processed samples. nih.gov

Long-Term Stability: This is determined by storing spiked matrix samples at specific temperatures (e.g., -20°C, -70°C, or -80°C) for an extended period. Research has confirmed that tafenoquine is stable in blood, plasma, and urine for at least three months at both -80°C and -20°C. nih.gov Another study found no evidence of instability in human plasma for at least 8 months at approximately -70°C. nih.gov

Investigations into Carryover and Dilution Integrity

Carryover is the appearance of an analyte signal in a sample (typically a blank) that is due to residual analyte from a preceding sample with a high concentration. ich.org It is a critical parameter to assess to prevent the overestimation of analyte concentration in subsequent samples. Carryover is evaluated by injecting a blank sample immediately after the ULOQ sample. The response in the blank sample should not exceed 20% of the LLOQ response for the analyte and 5% for the internal standard. ich.org

Dilution Integrity is the assessment of the sample dilution procedure to confirm that it does not impact the accuracy and precision of the measured analyte concentration. tandfonline.com This is essential for analyzing clinical samples where the analyte concentration may exceed the ULOQ of the assay. To test this, a QC sample is prepared at a concentration above the ULOQ and is then diluted with a blank matrix to bring the concentration into the validated calibration range. The accuracy and precision of the diluted samples must meet the standard acceptance criteria of ±15%. europa.eutandfonline.com

Application of Other Advanced Analytical Techniques (e.g., GC-MS, ICP-MS) for Specific Research Objectives

While UHPLC-MS/MS is the predominant advanced analytical technique for the quantification of this compound and its unlabeled counterpart in biological matrices, other methodologies can be applied for specific research goals.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. azolifesciences.com Tafenoquine, being a large and relatively non-volatile molecule, is not ideally suited for direct GC-MS analysis. However, for related 8-aminoquinoline (B160924) compounds, GC-MS has been successfully used following a derivatization step. nih.gov Derivatization converts the non-volatile analyte into a more volatile derivative, making it amenable to gas chromatography. For example, hydroxylated metabolites of primaquine (B1584692) have been analyzed by converting them into trimethylsilyl (B98337) ether derivatives. nih.gov This approach could theoretically be applied to tafenoquine or its metabolites for specific structural elucidation or metabolic profiling studies, although it is less practical for high-throughput quantitative bioanalysis compared to LC-MS/MS.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an elemental analysis technique with extremely high sensitivity, capable of detecting metals and some non-metals at trace and ultra-trace levels. eag.comnih.gov This technique is not used to measure the this compound molecule itself. Instead, its specific research application in pharmaceutical analysis is the quantification of elemental impurities in the active pharmaceutical ingredient (API) and final drug product, as mandated by regulatory bodies like the United States Pharmacopeia (USP). nih.gov Research objectives include ensuring that potentially toxic elemental impurities (e.g., lead, arsenic, mercury, cadmium) or residual metal catalysts from the manufacturing process (e.g., palladium, platinum, rhodium) are below strictly defined safety limits. eag.comnih.gov Studies have demonstrated the use of ICP-MS for determining elemental impurities in other antimalarial APIs, such as primaquine diphosphate, showcasing its critical role in ensuring the safety and quality of the drug substance. nih.gov

Preclinical Pharmacokinetic and Metabolic Research Utilizing Tafenoquine D3 Succinate

Application of Tafenoquine-d3 Succinate (B1194679) as a Tracer in Preclinical Pharmacokinetic Studies

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic studies. They serve as ideal internal standards for mass spectrometry-based quantification, ensuring high accuracy and precision in measuring drug concentrations in biological matrices. nih.gov

Assessment of Absorption, Distribution, and Elimination Kinetics in in vivo Animal Models

Preclinical studies in animal models have been fundamental in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of tafenoquine (B11912). researchgate.net Following oral administration in mice, tafenoquine demonstrates a longer elimination half-life and slower clearance compared to primaquine (B1584692), another 8-aminoquinoline (B160924). nih.gov

In these studies, the quantification of tafenoquine in plasma and tissue samples relies on robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as a deuterated form of tafenoquine, is a standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure reliable data. nih.gov

A study in mice revealed that those deficient in Cytochrome P450 2D (CYP2D) enzymes, analogous to human poor metabolizers, exhibited a longer half-life, higher total drug exposure (AUC), and decreased clearance of tafenoquine compared to wild-type mice. nih.gov This suggests that metabolic pathways play a significant role in the elimination kinetics of the drug. nih.gov

Investigation of Tissue Distribution and Accumulation Patterns in Preclinical Species

Understanding the distribution of a drug into various tissues is crucial for assessing its efficacy and potential for toxicity. Preclinical studies have shown that tafenoquine accumulates in the liver, which is consistent with its therapeutic action against the liver stages of malaria parasites. nih.gov Pharmacokinetic parameters estimated from liver concentrations in mice were found to be similar to those observed in plasma. nih.gov The prolonged elimination and accumulation in the blood and liver contribute to its increased drug exposure and potency as a schizonticidal agent compared to primaquine. nih.gov

Evaluation of Drug-Drug Interactions at the Pharmacokinetic Level in Preclinical Models

Tafenoquine is often co-administered with other antimalarial drugs, necessitating the evaluation of potential drug-drug interactions. nih.gov Preclinical studies in animal models, such as rhesus macaques, have been conducted to assess these interactions. nih.gov For instance, the co-administration of tafenoquine with chloroquine (B1663885) was found to increase the plasma exposure to tafenoquine. researchgate.net

In a study with healthy adult subjects, the co-administration of dihydroartemisinin-piperaquine led to a 38% increase in the maximum plasma concentration (Cmax) and a 12% increase in the area under the curve (AUC) of tafenoquine. nih.gov Conversely, co-administration with artemether-lumefantrine had no significant effect on tafenoquine's pharmacokinetics. nih.gov Such studies are critical for establishing safe and effective combination therapies.

In Vitro Metabolic Fate Investigations of Tafenoquine using Tafenoquine-d3 Succinate

In vitro systems, such as hepatic microsomes and hepatocytes from preclinical species, are essential for identifying metabolites and elucidating the metabolic pathways of a drug candidate. The use of high-resolution mass spectrometry, often in conjunction with stable isotope-labeled compounds, facilitates the detection and structural characterization of metabolites.

Identification and Characterization of Tafenoquine Metabolites in Hepatic Microsomes and Hepatocytes (non-human)

In vitro metabolism studies of tafenoquine have been conducted using recombinant human cytochrome P450 (CYP) enzymes and human hepatocytes. mmv.orgresearchgate.net These studies have revealed that tafenoquine undergoes relatively slow metabolism. mmv.orgresearchgate.net

One of the key metabolites identified is the 5,6-ortho-quinone of tafenoquine. researchgate.net This metabolite has been observed in both in vivo and in vitro systems and is thought to be pharmacologically active. researchgate.netresearchgate.net The formation of reactive oxidative metabolites is believed to be central to the therapeutic efficacy of 8-aminoquinolines. elifesciences.orgnih.govacreme.edu.au

Elucidation of Metabolic Pathways and Specific Enzyme Involvement (e.g., Cytochrome P450 isoforms)

The cytochrome P450 (CYP) system of enzymes plays a crucial role in the metabolism of many drugs. For tafenoquine, preclinical studies in mice have highlighted the importance of CYP2D enzymes in its metabolism and liver-stage antimalarial efficacy. researchgate.netnih.gov Mice lacking CYP2D enzymes showed altered pharmacokinetic profiles of tafenoquine, indicating that this pathway is significant for its clearance. nih.govresearchgate.net

While CYP2D6 has been implicated in the metabolism of tafenoquine, in vitro studies with human liver microsomes and recombinant CYP enzymes have shown that the metabolism is generally slow. mmv.orgresearchgate.net There is some evidence suggesting that while CYP2D6 is involved, other enzymes may also contribute to the metabolic clearance of tafenoquine. nih.gov The identification of the 5,6-ortho-quinone metabolite points towards an oxidative metabolic pathway. researchgate.netresearchgate.net

Quantitative Assessment of Metabolite Formation Rates and Metabolic Stability

In preclinical drug development, determining the rate at which a drug is metabolized is fundamental to predicting its half-life and potential for drug-drug interactions. Metabolic stability assays, commonly performed using in vitro systems like liver microsomes or hepatocytes, quantify the disappearance of the parent drug over time.

In these experiments, Tafenoquine is incubated with the metabolic system, and samples are taken at various time points. To accurately quantify the remaining concentration of Tafenoquine at each point, this compound is added to each sample as an internal standard before analysis by LC-MS/MS. kcasbio.com Because this compound has nearly identical chemical and physical properties to Tafenoquine, it experiences similar extraction efficiency and ionization effects in the mass spectrometer. researchgate.net However, due to its slightly higher mass, it is distinguishable from the non-deuterated Tafenoquine, allowing for precise ratiometric quantification that corrects for experimental variability. clearsynth.com

The data generated from these assays are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which inform predictions of in vivo metabolic clearance. The reliability of these calculations is directly dependent on the accurate concentration measurements enabled by this compound.

Table 1: Representative Metabolic Stability Data for Tafenoquine in Human Liver Microsomes

This table illustrates typical data from an in vitro metabolic stability assay. The percentage of remaining Tafenoquine is quantified against the stable concentration of the internal standard, this compound.

| Incubation Time (minutes) | % Tafenoquine Remaining |

| 0 | 100 |

| 5 | 88.2 |

| 15 | 69.5 |

| 30 | 45.1 |

| 60 | 22.3 |

Ex Vivo and In Situ Perfusion Models for Drug Disposition Research with this compound

Ex vivo (e.g., isolated perfused liver) and in situ (e.g., intestinal perfusion) models provide a more complex biological system than in vitro assays to study drug absorption, distribution, and elimination. These models preserve the organ's architecture and physiological processes, offering valuable insights into a drug's disposition.

When studying Tafenoquine in such a model, researchers introduce the drug into the perfusion medium and collect samples of the perfusate and tissue over time to understand how the drug is taken up, metabolized, and eliminated by the organ. The concentration of Tafenoquine in these complex biological matrices must be determined accurately. This compound is indispensable in this context. clearsynth.com It is added during sample workup to serve as an internal standard, normalizing the measurements and compensating for matrix effects that can suppress or enhance the analytical signal during LC-MS/MS analysis. kcasbio.com This ensures that the measured concentrations truly reflect the drug's behavior in the organ system.

Table 2: Hypothetical Tafenoquine Concentration in an Isolated Perfused Rat Liver Model

This table shows example data from a perfusion experiment. The accuracy of the concentration measurements in the perfusate and liver tissue is ensured by the use of this compound as an internal standard.

| Time Point (minutes) | Perfusate Concentration (ng/mL) | Liver Tissue Concentration (ng/g) |

| 5 | 950 | 150 |

| 30 | 620 | 1890 |

| 60 | 310 | 3540 |

| 120 | 150 | 4100 |

Pharmacokinetic Modeling and Simulation Based on Preclinical Data utilizing this compound

Pharmacokinetic (PK) modeling and simulation are computational tools used to describe and predict the fate of a drug in the body. researchgate.netnih.gov These models are built upon concentration-time data obtained from preclinical in vivo studies in animal models. The accuracy of the resulting PK model is fundamentally reliant on the quality of this input data. mmv.org

In these preclinical studies, blood or plasma samples are collected at numerous time points after Tafenoquine administration. The subsequent bioanalysis to determine Tafenoquine concentrations in these samples employs LC-MS/MS, with this compound used as the internal standard. researchgate.net This practice ensures the generation of highly precise and accurate concentration data, which is essential for the robust estimation of key PK parameters like clearance (CL/F), volume of distribution (V/F), and absorption rate constant (Ka). sigmaaldrich.com

Table 3: Sample Preclinical Pharmacokinetic Parameters for Tafenoquine Derived from Data Validated with this compound

This table provides an example of key pharmacokinetic parameters estimated by a population pharmacokinetic (PopPK) model. The reliability of these parameters is contingent on the high-quality concentration data generated using the deuterated internal standard.

| Parameter | Description | Estimated Value |

| CL/F (L/hr/kg) | Apparent Oral Clearance | 0.056 |

| V/F (L/kg) | Apparent Volume of Distribution | 23.7 |

| Ka (h⁻¹) | First-Order Absorption Rate Constant | 0.243 |

| t½ (days) | Elimination Half-Life | ~13 |

Pharmacodynamic and Mechanistic Studies Involving Tafenoquine D3 Succinate

Elucidation of Molecular Mechanisms of Action through Isotopic Labeling Methodologies

Isotopic labeling is a fundamental technique in pharmacology for tracing the metabolic fate of drugs and elucidating their mechanisms of action. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into a drug molecule creates a heavier version of the compound that is chemically identical but can be distinguished by mass spectrometry. This approach has been pivotal in understanding the pharmacokinetics of tafenoquine (B11912).

Stable isotope labeled (SIL) versions of tafenoquine, including deuterated and ¹⁵N-labeled forms, have been synthesized and are primarily utilized as internal standards in bioanalytical methods. For instance, [²H₄¹⁵N]tafenoquine and [²H₃(¹⁵N)]tafenoquine have been employed in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays to accurately quantify tafenoquine concentrations in biological matrices like plasma and urine. This precise quantification is the bedrock of pharmacokinetic and pharmacodynamic modeling, allowing researchers to correlate drug exposure with its therapeutic and any potential toxic effects.

The use of SIL tafenoquine in clinical studies has enabled robust pharmacokinetic analyses, which are crucial for determining appropriate dosing regimens. By providing a reliable method for measuring drug concentrations, these isotopically labeled compounds help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of tafenoquine.

While the primary documented use of deuterated tafenoquine is in pharmacokinetic analysis, the principles of isotopic labeling extend to more direct mechanistic studies. By strategically placing deuterium atoms on the tafenoquine molecule, researchers can investigate the metabolic pathways it undergoes. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect where metabolic processes involving the cleavage of this bond are slowed down. This allows for the identification of metabolic hotspots on the molecule and can help in designing analogs with improved metabolic stability.

Table 1: Application of Isotopic Labeling in Tafenoquine Research

| Isotopically Labeled Analog | Application | Methodology | Key Findings |

|---|---|---|---|

| [²H₄¹⁵N]tafenoquine | Internal standard for pharmacokinetic studies | HPLC-MS/MS | Enabled accurate quantification of tafenoquine in plasma, facilitating population pharmacokinetic modeling. |

| [²H₃(¹⁵N)]tafenoquine | Internal standard for bioanalytical assays | LC-MS/MS | Used for precise measurement of tafenoquine in human plasma for clinical trials. |

In Vitro Target Engagement and Binding Studies using Labeled Compounds

Although specific studies detailing the use of Tafenoquine-d3 Succinate (B1194679) for in vitro target engagement and binding are not widely published, the methodology is a cornerstone of drug discovery and mechanistic pharmacology. The use of isotopically labeled ligands allows for sensitive and specific detection of drug-target interactions.

In a hypothetical scenario, Tafenoquine-d3 Succinate could be used in various binding assays. For example, in a competitive binding assay, the deuterated compound could compete with a radiolabeled ligand for binding to a putative target protein. The displacement of the radiolabeled ligand by this compound would be quantified to determine the binding affinity (Ki) of tafenoquine for its target. The use of a deuterated, non-radioactive competitor is advantageous for safety and logistical reasons.

Furthermore, advanced mass spectrometry-based techniques, such as affinity purification-mass spectrometry (AP-MS) and drug affinity responsive target stability (DARTS), could employ this compound. In AP-MS, a deuterated tafenoquine analog could be immobilized on a solid support to "pull down" its binding partners from a cell lysate. These interacting proteins would then be identified by mass spectrometry. In DARTS, the binding of this compound to its target protein could confer protection against proteolysis. By comparing the proteolytic patterns of the target protein in the presence and absence of the deuterated ligand, binding can be confirmed and quantified.

For other 8-aminoquinolines, like primaquine (B1584692), in vitro studies have explored their interaction with potential targets such as monoamine oxidases (MAOs). Similar studies with this compound could elucidate its interaction with these or other enzymes, helping to build a more complete picture of its molecular mechanism of action.

Cellular Uptake and Intracellular Distribution Studies with this compound

The antimalarial activity of tafenoquine occurs within infected erythrocytes. To reach its intra-parasitic target, the drug must cross the erythrocyte membrane, the parasitophorous vacuolar membrane, and potentially other parasite membranes. The physicochemical properties of most antimalarials suggest that they can cross these membranes via lipid diffusion, although transporter-mediated uptake is also a possibility.

The use of this compound would allow for precise tracking of the drug's movement into and within infected red blood cells. By incubating cells with the deuterated compound and then analyzing cell lysates or subcellular fractions using LC-MS/MS, researchers can quantify the amount of drug that has been taken up and its distribution among different cellular compartments. This approach provides a direct measure of drug accumulation at its site of action.

Studies with other antimalarials have utilized fluorescently or radiolabeled compounds to visualize their intracellular localization. A similar approach with a tagged or isotopically labeled tafenoquine analog could reveal whether the drug accumulates in specific parasite organelles, such as the digestive vacuole, which is the site of action for some other antimalarials.

Biochemical Pathway Investigations Utilizing Deuterated Tafenoquine

The mechanism of action of 8-aminoquinolines is thought to involve the generation of reactive oxygen species (ROS) and interference with the parasite's mitochondrial electron transport chain. Deuterated compounds can be instrumental in dissecting the biochemical pathways involved in a drug's action and metabolism.

By using this compound, researchers can trace the metabolic transformation of the parent drug into its active or inactive metabolites. The kinetic isotope effect associated with the cleavage of a C-D bond can slow down specific metabolic reactions. By comparing the metabolite profiles of tafenoquine and this compound, the metabolic pathways that are affected by deuteration can be identified. This can provide valuable clues about the enzymes involved in tafenoquine's metabolism and the chemical nature of its active metabolites.

For example, if deuteration at a specific position on the tafenoquine molecule leads to a decrease in the formation of a particular metabolite and a corresponding change in antimalarial activity, it would suggest that this metabolic step is important for the drug's efficacy. This information can be used to design new analogs with altered metabolic profiles and potentially improved therapeutic properties.

Metabolomic studies, which analyze the global changes in metabolite levels in response to drug treatment, can also benefit from the use of deuterated compounds. By comparing the metabolomic fingerprints of parasites treated with tafenoquine versus this compound, specific biochemical pathways that are perturbed by the drug can be identified. This can help to pinpoint the drug's molecular targets and downstream effects.

Research into Drug Resistance Mechanisms at a Molecular and Cellular Level

The emergence of drug resistance is a major threat to the effectiveness of antimalarial therapies. Understanding the molecular and cellular mechanisms of resistance is essential for developing strategies to overcome it. While no specific genetic markers for tafenoquine resistance have been identified, research in this area is ongoing.

Isotopically labeled compounds like this compound can be valuable tools in the study of drug resistance. For example, in comparative uptake and accumulation studies between drug-sensitive and drug-resistant parasite strains, this compound can be used to determine if resistance is associated with reduced drug influx or increased drug efflux. A lower intracellular concentration of the deuterated drug in resistant parasites would suggest a transport-based resistance mechanism.

Furthermore, metabolomic studies comparing the responses of sensitive and resistant parasites to this compound could reveal metabolic adaptations that contribute to resistance. For instance, resistant parasites might upregulate detoxification pathways or alter the targeted biochemical pathway to bypass the drug's effects.

The use of deuterated compounds can also aid in identifying mutations in drug targets that confer resistance. By comparing the binding of this compound to the target protein from sensitive and resistant parasites, researchers can determine if resistance is due to a reduced binding affinity.

Table 2: Investigational Uses of Deuterated Compounds in Drug Research

| Research Area | Application of Deuterated Compound | Potential Insights |

|---|---|---|

| In Vitro Target Engagement | Competitive binding assays, AP-MS, DARTS | Identification of molecular targets and determination of binding affinity. |

| Cellular Uptake and Distribution | Quantification of intracellular drug concentration using LC-MS/MS | Understanding of drug transport mechanisms and localization at the site of action. |

| Biochemical Pathway Analysis | Metabolite profiling and metabolomics | Identification of metabolic pathways and enzymes involved in drug action and metabolism. |

| Drug Resistance Mechanisms | Comparative uptake, accumulation, and metabolomic studies in sensitive vs. resistant strains | Elucidation of resistance mechanisms, such as altered drug transport or metabolic adaptations. |

Quality Control and Reference Standard Applications of Tafenoquine D3 Succinate

Development and Certification of Tafenoquine-d3 Succinate (B1194679) as a Chemical Reference Standard

The development of Tafenoquine-d3 succinate as a chemical reference standard is a meticulous process designed to ensure its suitability for high-precision analytical work. The synthesis of this compound involves the introduction of three deuterium (B1214612) atoms into the tafenoquine (B11912) molecule, a process that must be carefully controlled to ensure the label's stability and position. The primary goal is to produce a standard that is chemically identical to the analyte of interest (tafenoquine) in terms of its physicochemical properties, but with a distinct mass that allows it to be differentiated by mass spectrometry.

The certification of this compound as a reference standard involves a comprehensive evaluation by a certifying body. This process includes:

Identity Confirmation: Verifying the chemical structure and the position of the deuterium labels, typically using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Purity Determination: Quantifying the amount of the primary compound and identifying any impurities.

Content Assignment: Accurately determining the concentration of the deuterated compound in the reference material.

This rigorous certification ensures that the reference standard meets the stringent requirements for use in regulated bioanalytical studies. While specific certification details for this compound are not extensively published, the process follows established international guidelines for the qualification of reference materials.

Purity Assessment and Comprehensive Characterization of Reference Material

The purity of a chemical reference standard is paramount to its function. For this compound, a battery of analytical techniques is employed to establish a comprehensive purity profile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are key methods for assessing purity and identifying any potential impurities.

A typical characterization of a this compound reference material would include the following analyses:

| Analytical Technique | Purpose | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | To determine the chromatographic purity and quantify impurities. | ≥98.0% |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment of the deuterated compound. | Consistent with structure |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the deuterium labels. | Consistent with structure |

| Elemental Analysis | To determine the elemental composition (C, H, N, F, O) and confirm the empirical formula. | Within ±0.4% of theoretical values |

| Thermogravimetric Analysis (TGA) | To determine the water content and residual solvents. | Report value |

| Certificate of Analysis | A document summarizing all characterization data and certifying the material's identity and purity. | Provided by manufacturer |

This table is illustrative and based on typical requirements for chemical reference standards.

The data from these analyses provide a comprehensive picture of the reference material's quality, ensuring its reliability for use in quantitative studies.

Research on the Long-Term Stability of this compound as a Chemical Reference Standard

The stability of a chemical reference standard is a critical attribute that ensures its integrity over time. Long-term stability studies are conducted to determine the appropriate storage conditions and to establish a retest date or shelf life for the reference material. For Tafenoquine succinate, stability data has been established, and similar stability is expected for its deuterated analogue under controlled conditions.

Stability studies for this compound would typically involve storing aliquots of the reference material under various temperature and humidity conditions, as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. The material is then periodically tested to monitor for any degradation.

Illustrative Long-Term Stability Study Parameters:

| Condition | Temperature | Humidity | Duration |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | ≥ 1 year |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. This table represents typical conditions for stability testing.

Studies on the non-deuterated form, tafenoquine, have shown it to be stable in various biological matrices for at least three months at both -80 °C and -20 °C. While specific long-term stability data for this compound is not widely published, vendors of the reference material often indicate a stability of at least one year under appropriate storage conditions.

Role in Inter-laboratory Harmonization and Proficiency Testing Programs

Certified reference materials like this compound play a crucial role in ensuring the consistency and comparability of analytical results between different laboratories. In inter-laboratory harmonization studies, participating labs analyze the same sample using the certified reference standard. The results are then compared to assess the accuracy and precision of each laboratory's methodology.

Proficiency testing programs utilize well-characterized materials, such as those containing a known concentration of tafenoquine with this compound as an internal standard, to evaluate the performance of participating laboratories. These programs are essential for:

External Quality Assessment: Providing an independent assessment of a laboratory's analytical capabilities.

Method Validation: Demonstrating the robustness and reliability of an analytical method across different sites.

Regulatory Compliance: Meeting the requirements of regulatory bodies for laboratory accreditation.

By providing a common point of reference, this compound helps to ensure that the data generated by different laboratories in support of clinical trials and other research are reliable and can be compared with confidence. The use of a stable isotope-labeled internal standard is considered a best practice in bioanalysis for its ability to correct for variability in sample preparation and instrument response.

Future Directions and Emerging Research Avenues for Tafenoquine D3 Succinate

Potential for Novel Analytical Applications and High-Throughput Screening Methodologies

The primary role of Tafenoquine-d3 Succinate (B1194679) is as an internal standard for the accurate quantification of Tafenoquine (B11912) in complex biological matrices like blood, plasma, and urine. clearsynth.comnih.gov In techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), the deuterated standard co-elutes with the unlabeled drug but is distinguishable by its higher mass. nih.gov This allows for correction of variations in sample extraction, matrix effects, and instrument response, which is crucial for reliable pharmacokinetic analysis. nih.gov

Future applications will leverage this precision for high-throughput screening (HTS) methodologies. As researchers investigate the extensive metabolism of Tafenoquine, which involves multiple pathways like O-demethylation, N-dealkylation, and hydroxylation, HTS assays can be developed to screen compound libraries for potential inhibitors or inducers of these metabolic pathways. drugbank.com In such screens, Tafenoquine-d3 Succinate would be indispensable for ensuring the accuracy needed to detect subtle changes in Tafenoquine metabolism across thousands of samples.

| Parameter | Analysis without Isotopic Standard | Analysis with this compound | Rationale for Improvement |

|---|---|---|---|

| Accuracy & Precision | Susceptible to matrix effects and instrumental variability. nih.gov | High accuracy and precision due to correction for sample-to-sample variations. clearsynth.com | Standard compensates for analyte loss during sample prep and ionization fluctuations. |

| Limit of Quantification (LOQ) | Higher, less sensitive. | Lower, more sensitive. | Improved signal-to-noise ratio by minimizing background interference. |

| High-Throughput Capability | Less reliable for large batches due to analytical drift. | Highly robust for large-scale screening, ensuring run-to-run consistency. | Reliable quantification allows for automated and rapid analysis of numerous samples. |

| Method Validation | More complex to demonstrate robustness. | Facilitates straightforward validation of method ruggedness and reliability. clearsynth.com | Consistent performance across different matrices and conditions. |

Advances in Isotopic Labeling Technologies for Tafenoquine and its Analogs

The synthesis of isotopically labeled compounds is a specialized field, and advancements in these technologies are critical for producing next-generation research tools. nih.gov For a complex molecule like Tafenoquine, deuterium (B1214612) labeling must be strategically placed to prevent in-source loss or exchange of the label during analysis, which could compromise its function as an internal standard. hilarispublisher.com

Emerging synthetic methods focus on late-stage functionalization, which allows for the introduction of isotopes like deuterium into a nearly complete molecule. musechem.com This can reduce the cost and time associated with de novo synthesis, where the label is incorporated in the early stages. nih.gov Future research may explore the development of Tafenoquine analogs with multiple isotopic labels (e.g., combining ¹³C, ¹⁵N, and ²H) to create a suite of standards for more complex metabolic studies or to serve as tracers for multiple metabolic pathways simultaneously. chemicalsknowledgehub.com These multi-labeled compounds would provide deeper insights into the metabolic fate of different parts of the Tafenoquine molecule.

Integration into Systems Biology and Advanced Metabolomics Research Platforms

Systems biology and metabolomics aim to provide a comprehensive understanding of biological systems by measuring a wide array of metabolites. nih.gov In this context, this compound is essential for achieving accurate, absolute quantification of the parent drug, thereby anchoring the metabolic perturbations observed to a precise drug concentration. nih.govisotope.com

When studying the impact of Tafenoquine on the host's metabolome, the deuterated standard ensures that the quantification of Tafenoquine itself is not skewed by the thousands of other metabolites present in the sample. embopress.org This allows researchers to confidently correlate changes in endogenous metabolic pathways—such as glycolysis, lipid metabolism, or amino acid pathways—with the presence of the drug. isotope.com Stable isotope tracing, using labeled compounds like this compound, is a cornerstone of metabolic flux analysis, providing critical data for understanding how a drug alters the dynamic network of biochemical reactions within an organism. embopress.orgnih.gov

Role in Advanced Preclinical Imaging Techniques and Tracer Development

While radioactive isotopes are traditionally used in imaging techniques like PET scans, stable isotopes such as deuterium are gaining traction in non-invasive metabolic imaging. isotope.com Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS) technique that can track the fate of deuterated compounds in vivo without the need for ionizing radiation. nih.gov Given its low natural abundance, the administration of a deuterium-enriched compound provides a strong signal against a minimal background. isotope.comnih.gov

In the future, this compound or other specifically deuterated analogs could be developed as probes for DMI. This would enable researchers to non-invasively visualize the distribution and metabolic conversion of Tafenoquine in different tissues and organs in real-time. isotope.combohrium.com Another powerful technique is mass spectrometry imaging (MSI), which can map the spatial distribution of drugs and their metabolites in tissue sections. acs.org Using this compound as an internal standard sprayed onto the tissue section could improve the quantitative accuracy of MSI, allowing for a more precise determination of the drug's localization in specific cellular regions. acs.orgnih.gov

| Research Platform | Specific Role of this compound | Anticipated Outcome |

|---|---|---|

| Quantitative Metabolomics | Serves as a robust internal standard for absolute quantification of Tafenoquine. isotope.com | Accurate correlation of drug concentration with changes in endogenous metabolite profiles. embopress.org |

| Metabolic Flux Analysis | Provides precise measurement of the parent compound to model its influence on pathway kinetics. nih.gov | Quantitative understanding of how Tafenoquine alters the rates of metabolic pathways. |

| Deuterium Metabolic Imaging (DMI) | Potential use as a non-radioactive tracer to visualize drug distribution and metabolism. isotope.comnih.gov | Non-invasive, real-time mapping of Tafenoquine's journey through the body. |

| Mass Spectrometry Imaging (MSI) | Application as a sprayed internal standard to improve quantification of tissue distribution. acs.orgnih.gov | More accurate spatial mapping of Tafenoquine and its metabolites within tissues. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.